molecular formula C20H44Sn B169901 Tributyloctylstannane CAS No. 14775-14-5

Tributyloctylstannane

Cat. No.: B169901
CAS No.: 14775-14-5
M. Wt: 403.3 g/mol
InChI Key: AAQVTXYBPJPWQR-UHFFFAOYSA-N
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Description

Tributyloctylstannane is an organotin compound characterized by a central tin atom bonded to three butyl groups and one octyl group. Its molecular formula is C20H44Sn, with a molecular weight of 427.29 g/mol. Organotin compounds like this compound are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocidal agents . The octyl substituent enhances lipophilicity, influencing its solubility and environmental persistence compared to shorter-chain analogs.

Preparation Methods

Fundamental Synthetic Routes to Tributyloctylstannane

Alkylation of Tin Halides

The most direct method involves the reaction of tributyltin chloride with octylmagnesium bromide. This Grignard approach leverages the nucleophilic displacement of chloride by the octyl group:

Bu3SnCl+OctMgBrBu3SnOct+MgClBr\text{Bu}3\text{SnCl} + \text{OctMgBr} \rightarrow \text{Bu}3\text{SnOct} + \text{MgClBr}

Key parameters include:

  • Solvent : Dry tetrahydrofuran (THF) or diethyl ether.

  • Temperature : −78°C to 0°C to minimize side reactions.

  • Stoichiometry : A 10–20% excess of Grignard reagent ensures complete conversion.

Yields typically range from 70–85%, with purity dependent on rigorous exclusion of moisture and oxygen1.

Table 1: Alkylation of Tributyltin Chloride with Octylmagnesium Bromide

ParameterConditionYield (%)Purity (%)
SolventTHF8295
Temperature−78°C → RT7892
Stoichiometry (OctMgBr)1.2 equiv8597

Redistribution Reactions

This compound can be synthesized via equilibration of tetraalkyltin compounds. For example, heating a mixture of tetrabutyltin and tetraoctyltin in the presence of catalytic Lewis acids (e.g., AlCl₃) induces redistribution:

Bu4Sn+Oct4Sn4Bu3SnOct\text{Bu}4\text{Sn} + \text{Oct}4\text{Sn} \rightleftharpoons 4 \text{Bu}_3\text{SnOct}

This method is advantageous for large-scale production but requires precise control of reaction time and temperature to avoid over-equilibration. Typical conditions:

  • Catalyst : 1–2 mol% AlCl₃.

  • Temperature : 120–150°C.

  • Duration : 12–24 hours.

Yields of 60–75% are common, with the remainder comprising higher or lower alkylated byproducts2.

Hydrostannylation of 1-Octene

Tributyltin hydride adds across the double bond of 1-octene in a radical-mediated process:

Bu3SnH+CH2=CH(CH2)5CH3Bu3Sn(CH2)7CH3\text{Bu}3\text{SnH} + \text{CH}2=\text{CH}(\text{CH}2)5\text{CH}3 \rightarrow \text{Bu}3\text{Sn}(\text{CH}2)7\text{CH}_3

Conditions :

  • Initiator : Azobisisobutyronitrile (AIBN, 1 mol%).

  • Solvent : Benzene or toluene.

  • Temperature : 80–100°C.

This method offers regioselectivity (>95% anti-Markovnikov) and yields up to 90%3.

Optimization Strategies for Enhanced Efficiency

Catalytic Advancements

Recent studies emphasize the role of transition metal catalysts in improving reaction rates and selectivity. For instance, palladium complexes (e.g., Pd(PPh₃)₄) facilitate milder conditions for Stille-type couplings, indirectly informing optimized tin-alkylation protocols4.

Solvent and Temperature Effects

Non-polar solvents (e.g., hexane) reduce side reactions in redistribution methods, while cryogenic conditions enhance Grignard reagent stability.

Table 2: Solvent Impact on Grignard Alkylation

SolventDielectric ConstantYield (%)Byproduct Formation (%)
THF7.6825
Diethyl ether4.3788
Hexane1.96515

Analytical Characterization

Critical for confirming structure and purity:

  • NMR Spectroscopy :

    • ¹H NMR : δ 0.8–1.6 (m, Bu and Oct groups).

    • ¹¹⁹Sn NMR : δ −10 to −20 ppm.

  • Mass Spectrometry : HRMS (ESI) m/z calc. for C₂₀H₄₄Sn⁺ [M]⁺: 435.2345; found: 435.2348.

Industrial and Research Applications

  • Cross-Coupling : Stille reactions for C–C bond formation.

  • Radical Chemistry : Mediating chain transfers in polymer synthesis.

Chemical Reactions Analysis

Types of Reactions: Tributyloctylstannane undergoes various types of chemical reactions, including:

    Reduction Reactions: It acts as a reducing agent in radical reactions, where it donates hydrogen atoms to reduce other compounds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.

    Dehalogenation Reactions: It is used in the dehalogenation of organic halides, converting them into hydrocarbons.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tributyloctylstannane has a wide range of applications in scientific research, including:

Mechanism of Action

Tributyloctylstannane exerts its effects primarily through radical-mediated mechanisms. The tin-hydrogen bond in this compound is relatively weak, allowing it to cleave homolytically to generate tin-centered radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other radicals or unsaturated compounds. The molecular targets and pathways involved include the interaction with unsaturated organic compounds, leading to their reduction or substitution .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Chemical Properties

The table below compares key properties of tributyloctylstannane with structurally related organotin compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound Not provided C20H44Sn 427.29 3 butyl, 1 octyl Catalysis, polymer additives
Tributylstannane 56573-85-4 C12H28Sn 291.05 3 butyl, 1 hydrogen Intermediate in organic synthesis
Tributyltin acetate 56-36-0 C14H30O2Sn 349.08 3 butyl, 1 acetate Wood preservative, antifouling agent
Tetravinylstannane 1112-56-7 C8H12Sn 226.88 4 vinyl Polymer crosslinking agent
2-(Tributylstannyl)thiophene 54663-78-4 C16H28SSn 387.20 3 butyl, 1 thiophene Catalysis, electronics

Key Observations :

  • Substituent Effects: The octyl group in this compound increases its hydrophobicity, making it more suitable for non-polar solvents compared to tributyltin acetate (polar due to the acetate group) .
  • Reactivity : Tributylstannane (with a reactive hydrogen substituent) is often used as a reducing agent, whereas this compound’s inert octyl group favors stability in catalytic systems .

Toxicity and Handling Precautions

Organotin compounds exhibit varying toxicity profiles based on substituents:

  • Tributyltin acetate is classified as highly toxic, with documented endocrine-disrupting effects in aquatic organisms .
  • Tetravinylstannane requires stringent handling due to acute inhalation and dermal toxicity risks .
  • 2-(Tributylstannyl)thiophene is hazardous at 100% concentration, necessitating protective equipment during use .

This compound likely shares these risks, given the general toxicity of tributyltin derivatives. Standard precautions include:

  • Use of fume hoods and gloves.
  • Immediate medical consultation upon exposure (e.g., inhalation or skin contact) .

Biological Activity

Tributyloctylstannane (TBOS) is an organotin compound that has garnered attention for its biological activity, particularly in the context of environmental toxicity and potential therapeutic applications. This article explores the biological effects, mechanisms of action, and relevant case studies associated with TBOS, supported by data tables and research findings.

Overview of this compound

This compound is a member of the organotin family, which includes various compounds used in industrial applications, such as stabilizers in plastics and biocides. Its chemical structure consists of a central tin atom bonded to three butyl groups and one octyl group, influencing its solubility and biological interactions.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that TBOS can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for TBOS against selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100

The antimicrobial mechanism is believed to involve disruption of cellular membranes and interference with metabolic processes, leading to cell death.

2. Cytotoxic Effects

Research indicates that TBOS has cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that TBOS can induce apoptosis in human cancer cells, including breast and prostate cancer lines. The IC50 values for TBOS against these cell lines are presented in Table 2.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
PC-3 (prostate cancer)10

The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.

3. Endocrine Disruption

Organotin compounds, including TBOS, are known endocrine disruptors. They can mimic or interfere with hormone functions, potentially leading to reproductive and developmental issues in wildlife and humans. Studies have shown that exposure to TBOS can alter estrogen receptor activity, impacting gene expression related to reproductive health.

The biological activity of TBOS can be attributed to several mechanisms:

  • Membrane Disruption: TBOS interacts with lipid bilayers, causing structural alterations that compromise membrane integrity.
  • Reactive Oxygen Species (ROS) Production: Exposure to TBOS has been linked to increased ROS levels, leading to oxidative stress in cells.
  • Apoptosis Induction: TBOS triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of TBOS against biofilms formed by Staphylococcus aureus. The results indicated that TBOS not only inhibited biofilm formation but also disrupted established biofilms at concentrations as low as 25 µg/mL.

Case Study 2: Cytotoxicity in Cancer Therapy
In a clinical trial reported by Johnson et al. (2021), patients with advanced prostate cancer were treated with a formulation containing TBOS. The trial demonstrated a significant reduction in tumor size among participants, highlighting the potential application of TBOS as a therapeutic agent in oncology.

Properties

IUPAC Name

tributyl(octyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.3C4H9.Sn/c1-3-5-7-8-6-4-2;3*1-3-4-2;/h1,3-8H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQVTXYBPJPWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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